6,7,8-Trioxabicyclo[3.2.2]nonane
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Overview
Description
6,7,8-Trioxabicyclo[322]nonane is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trioxabicyclo[3.2.2]nonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can yield the desired compound upon heating at 130°C .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially yielding simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
6,7,8-Trioxabicyclo[32
Chemistry: The compound serves as a model for studying complex organic reactions and mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism by which 6,7,8-Trioxabicyclo[3.2.2]nonane exerts its effects involves its interaction with molecular targets such as heme. The compound can disrupt the detoxification process of heme by avoiding the initial heme to hemin oxidation, thereby killing the malaria parasite . This interaction is supported by electronic and topological studies, which provide a deeper understanding of its antimalarial action .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the number and position of oxygen atoms.
Artemisinin: While not structurally identical, artemisinin’s interaction with heme has been modeled using 6,7,8-Trioxabicyclo[3.2.2]nonane.
Uniqueness
This compound is unique due to its specific bicyclic structure with three oxygen atoms, which imparts distinct chemical and biological properties. Its ability to model complex biological interactions, such as those involving heme, sets it apart from other compounds.
Properties
CAS No. |
154920-73-7 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
6,7,8-trioxabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-5-4-7-6(3-1)9-8-5/h5-6H,1-4H2 |
InChI Key |
HLLJALYRKMMVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(C1)OO2 |
Origin of Product |
United States |
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